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Compound of Interest

Compound Name: 5,6-Diaminouracil

Cat. No.: B014702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5,6-Diaminouracil, a
critical precursor in the synthesis of biologically active molecules. This document details its

chemical identity, physicochemical properties, synthesis protocols, and its significant role as a

scaffold in medicinal chemistry, particularly in the development of xanthine-based adenosine

receptor antagonists.

Chemical Identity and Properties
5,6-Diaminouracil is a pyrimidine derivative that serves as a versatile building block in organic

synthesis. Its unique structure, featuring two amino groups adjacent to the uracil core, provides

multiple reactive sites for the construction of complex heterocyclic systems.

CAS Number: 3240-72-0[1]

Synonyms:

5,6-Diamino-2,4-dihydroxypyrimidine[1]

2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-[1]

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione[1]

5,6-diaminopyrimidine-2,4-dione[1][2]
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4,5-Diamino-2,6-dihydroxypyrimidine[1]

5,6-diamino-uracil[1]

diaminouracil[2]

5,6-diamino-2,4-pyrimidinediol[1]

5,6-diamino-1H-pyrimidine-2,4-dione[1]

Derivatives of 5,6-diaminouracil are also of significant interest, including its sulfate and

hydrochloride salts, as well as N-alkylated versions.

5,6-Diaminouracil sulfate: CAS Number: 32014-70-3[3]

5,6-Diaminouracil hydrochloride: CAS Number: 53608-89-2[4]

5,6-Diamino-1,3-dimethyluracil: CAS Number: 5440-00-6[5][6]

1,3-Diethyl-5,6-diaminouracil: CAS Number: 52998-22-8

Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for 5,6-Diaminouracil and its common

derivatives.

Table 1: Physicochemical Properties
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Property
5,6-
Diaminouracil

5,6-
Diaminouracil
sulfate

5,6-Diamino-
1,3-
dimethyluracil

1,3-Diethyl-5,6-
diaminouracil

Molecular

Formula
C₄H₆N₄O₂[1]

C₄H₆N₄O₂ ·

xH₂SO₄
C₆H₁₀N₄O₂[5] C₈H₁₄N₄O₂

Molecular Weight 142.12 g/mol [1]
142.12 g/mol

(free base)
170.17 g/mol [5] 198.22 g/mol

Appearance Crystalline solid Powder Solid Yellow solid

Melting Point
>300-305 °C

(decomposes)[4]

>260 °C

(decomposes)[3]
Not available 88-98 °C

Solubility

Appreciably

soluble in water

(as

hydrochloride)

Slightly soluble in

water
Not available Hygroscopic

Table 2: Spectroscopic Data for 5,6-Diaminouracil

Technique Data

UV-Vis
Absorption peak at 260 mμ (in 0.1N HCl), log ε

= 4.24[4]

FTIR
Available spectra can be found on SpectraBase.

[7]

Mass Spectrometry (GC-MS)
Available spectra can be found on SpectraBase.

[7]

Experimental Protocols: Synthesis of 5,6-
Diaminouracil and Derivatives
The synthesis of 5,6-diaminouracil and its derivatives is well-established, with several

methods reported in the literature. A common and efficient route involves the nitrosation of 6-

aminouracil followed by reduction.
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Synthesis of 5,6-Diaminouracil Hydrochloride
This protocol is a modification of Traube's synthesis.[4][8]

Step 1: Preparation of 6-Aminouracil

In a 3-liter, three-necked flask equipped with a reflux condenser and a stirrer, dissolve 39.4 g

of sodium in 1 L of absolute ethanol.

To the resulting sodium ethoxide solution, add 91.5 ml of ethyl cyanoacetate and 51.5 g of

urea.

Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will

become nearly solid.

After the reaction, add 1 L of hot (80°C) water to dissolve the solid.

Heat the stirred solution at 80°C for 15 minutes and then neutralize to litmus with glacial

acetic acid.

Step 2: Nitrosation of 6-Aminouracil

To the neutralized 6-aminouracil solution, add an additional 75 ml of glacial acetic acid.

Cautiously add a solution of 64.8 g of sodium nitrite dissolved in 70 ml of water. A rose-red

nitroso compound will precipitate.

Filter the nitroso compound and wash it with a small amount of ice water.

Step 3: Reduction to 5,6-Diaminouracil Bisulfite

Transfer the moist nitroso compound back to the 3-liter flask and add 430 ml of warm water

(50°C). This step should be performed in a fume hood.

Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite until the red

color is completely bleached.
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Add an additional 30 g of sodium hydrosulfite and continue heating with stirring for another

15 minutes.

Allow the mixture to cool, then filter the dense diaminouracil bisulfite, wash it with water, and

partially dry it.

Step 4: Conversion to 5,6-Diaminouracil Hydrochloride

Transfer the diaminouracil bisulfite to a wide-mouthed 1-liter flask.

Add concentrated hydrochloric acid (100-200 ml) until the mixture can be mechanically

stirred. This should be done in a fume hood.

Heat the slurry on a steam bath with stirring for 1 hour.

Filter the resulting tan diaminouracil hydrochloride on a sintered glass funnel, wash it well

with acetone, and dry it under vacuum over phosphorus pentoxide.

The overall workflow for this synthesis is depicted below.
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Step 1: 6-Aminouracil Synthesis

Step 2: Nitrosation

Step 3: Reduction

Step 4: Hydrochloride Salt Formation
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Caption: Synthesis workflow for 5,6-Diaminouracil Hydrochloride.
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Synthesis of 6-Amino-5-carboxamidouracils
5,6-Diaminouracil is a key precursor for the synthesis of 6-amino-5-carboxamidouracils, which

are important intermediates for 8-substituted xanthines. A modern and efficient method utilizes

the coupling reagent COMU.[9][10][11][12]

General Procedure for Amide Formation:[12]

Dissolve the desired carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a

minimal amount of dimethylformamide (DMF).

In a separate flask, dissolve the 5,6-diaminouracil derivative (1.1 equivalents) and

diisopropylethylamine (DIPEA) (2.0 equivalents) in a minimal amount of DMF.

Add the diaminouracil/DIPEA solution dropwise to the carboxylic acid/COMU solution at

room temperature.

The pure product typically precipitates within 5 to 10 minutes.

The precipitate can be isolated by filtration and washed.

This method is highly regioselective, yielding the 5-carboxamido derivative.[9][10]

The following diagram illustrates the general workflow for the synthesis of xanthine derivatives

starting from 5,6-diaminouracil.
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Caption: General synthesis pathway of xanthine derivatives.

Role in Drug Development: Precursor to Adenosine
Receptor Antagonists
5,6-Diaminouracil derivatives are pivotal in the synthesis of xanthines, a class of compounds

known for their activity as adenosine receptor antagonists.[11][13] Methylxanthines like caffeine

and theophylline are well-known examples.[13] By modifying the xanthine scaffold, highly

potent and selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B,

and A3) can be developed.[14]
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The Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a

crucial role in various physiological processes, including immune responses.[15][16][17] Its

signaling cascade is a key target in drug development, particularly in immuno-oncology.[15][17]

Mechanism of Action:

Adenosine Binding: Under conditions such as hypoxia in the tumor microenvironment,

extracellular ATP is converted to adenosine.[15] Adenosine then binds to the A2A receptor on

the surface of immune cells.[15]

G-Protein Activation: This binding activates the associated Gs protein, leading to the

activation of adenylyl cyclase (AC).[15][16]

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

[15][16]

Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA).

[15][16] PKA then phosphorylates and activates the cAMP response element-binding protein

(CREB).[15][16]

Immunosuppression: The activation of the A2AR pathway ultimately leads to an

immunosuppressive effect, inhibiting the activity of immune cells like T-cells and natural killer

(NK) cells.[15][18]

Xanthine derivatives synthesized from 5,6-diaminouracil act as antagonists at the A2A

receptor, blocking the binding of adenosine and thereby preventing this immunosuppressive

cascade. This can enhance the anti-tumor immune response.[17]

The diagram below illustrates the adenosine A2A receptor signaling pathway and the point of

intervention for xanthine antagonists.
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Caption: Adenosine A2A receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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